Unii-4bbs3A53GJ
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Description
UNII-4BBS3A53GJ is a chemical compound with the following properties:
- Molecular Formula : C16H14Ca4O19
- Synonyms : Calcium citrate malate, tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate
- InChIKey : FIMXXQGNZLGRCQ-UHFFFAOYSA-B
Synthesis Analysis
The synthesis of UNII-4BBS3A53GJ involves the combination of butanedioic acid (2-hydroxy) with 2-hydroxy-1,2,3-propanetricarboxylic acid in a calcium salt form. The resulting compound exhibits the specified molecular formula.
Molecular Structure Analysis
The molecular structure of UNII-4BBS3A53GJ consists of calcium ions (Ca) coordinated with carboxylate groups from both 2-hydroxybutanedioic acid and 2-hydroxy-1,2,3-propanetricarboxylic acid. The arrangement of these components contributes to its overall stability and properties.
Chemical Reactions Analysis
UNII-4BBS3A53GJ may participate in various chemical reactions, including:
- Complexation Reactions : Interaction with other metal ions or ligands.
- Acid-Base Reactions : Exchange of protons with other compounds.
- Redox Reactions : Involvement in electron transfer processes.
Physical And Chemical Properties Analysis
- Density : Not specified.
- Boiling Point : Not specified.
- Vapour Pressure : Not specified.
- Enthalpy of Vaporization : Not specified.
- Flash Point : Not specified.
- Index of Refraction : Not specified.
- Molar Refractivity : Not specified.
- #H bond acceptors : Not specified.
- #H bond donors : Not specified.
- #Freely Rotating Bonds : Not specified.
- #Rule of 5 Violations : Not specified.
- ACD/LogP : Not specified.
- ACD/LogD (pH 5.5) : Not specified.
- ACD/BCF (pH 5.5) : Not specified.
- ACD/KOC (pH 5.5) : Not specified.
- ACD/LogD (pH 7.4) : Not specified.
- ACD/BCF (pH 7.4) : Not specified.
- ACD/KOC (pH 7.4) : Not specified.
- Polar Surface Area : Not specified.
- Polarizability : Not specified.
- Surface Tension : Not specified.
- Molar Volume : Not specified.
Safety And Hazards
- Safety : No specific safety hazards reported.
Future Directions
Further research is needed to explore the pharmacological and therapeutic potential of UNII-4BBS3A53GJ .
Please note that this analysis is based on available information, and additional studies may provide deeper insights into its properties and applications123.
properties
IUPAC Name |
tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.C4H6O5.4Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;;;/q;;;4*+2/p-8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQVRHWPYWQRG-UHFFFAOYSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Ca4O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-4bbs3A53GJ | |
CAS RN |
142606-53-9 |
Source
|
Record name | Calcium citrate malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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